(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one
Description
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is a conjugated dienone characterized by a hydroxy group at the C6 position and α,β-unsaturated ketone functionality. Its structure confers unique reactivity and polarity, distinguishing it from non-hydroxylated analogs. The compound is synthesized via base-catalyzed aldol condensation between acetone and trans-cinnamaldehyde under argon at 0°C, yielding a product monitored by TLC and isolated in moderate yields after acid quenching . Key spectroscopic features include IR absorption for the hydroxy group (~3200–3600 cm⁻¹) and conjugated ketone (~1700 cm⁻¹), alongside NMR signals for conjugated double bonds (δ 5.5–7.0 ppm) and the hydroxy proton (δ 1–5 ppm, depending on exchange rate) .
Properties
CAS No. |
102605-97-0 |
|---|---|
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |
InChI Key |
YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |
SMILES |
CC(=O)C=CC=CO |
Isomeric SMILES |
CC(=O)/C=C/C=C/O |
Canonical SMILES |
CC(=O)C=CC=CO |
Synonyms |
2,4-Hexadienal, 5-hydroxy-, (Z,E)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- The hydroxy group at C6 in the target compound enhances polarity and hydrogen-bonding capacity, increasing water solubility compared to phenyl or alkyl-substituted analogs .
- Chain length influences physical properties: longer chains (e.g., C7–C8) reduce volatility, as seen in the higher molecular weight of (3E,5E)-octa-3,5-dien-2-one (124.18 g/mol) .
Key Insights :
- Hydroxy groups enhance solubility but may reduce membrane permeability compared to lipophilic analogs like phenyl-substituted derivatives.
- Fluorinated analogs (e.g., 6b,7b) exhibit superior chemical stability in biorelevant media, suggesting that electron-withdrawing groups enhance robustness .
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